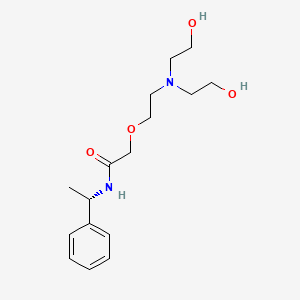

(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C16H26N2O4 |

|---|---|

Molekulargewicht |

310.39 g/mol |

IUPAC-Name |

2-[2-[bis(2-hydroxyethyl)amino]ethoxy]-N-[(1S)-1-phenylethyl]acetamide |

InChI |

InChI=1S/C16H26N2O4/c1-14(15-5-3-2-4-6-15)17-16(21)13-22-12-9-18(7-10-19)8-11-20/h2-6,14,19-20H,7-13H2,1H3,(H,17,21)/t14-/m0/s1 |

InChI-Schlüssel |

OKPLEOUOHYOTIX-AWEZNQCLSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO |

Kanonische SMILES |

CC(C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of (S)-2-Chloro-N-(1-Phenylethyl)Acetamide

The chiral intermediate is prepared by reacting (S)-1-phenylethylamine with chloroacetyl chloride under controlled conditions:

Reaction Conditions :

-

Solvent : Dichloromethane or toluene.

-

Base : Triethylamine (1.1 equiv) to neutralize HCl.

-

Temperature : 0–25°C.

Mechanism :

Key Considerations :

-

Stereochemical integrity : No racemization occurs due to mild reaction temperatures.

-

Purity : Recrystallization from hexane/ethyl acetate yields >99% enantiomeric excess (e.e.) by chiral HPLC.

Introduction of Bis(2-Hydroxyethyl)Amino Ethoxy Side Chain

The chloroacetamide intermediate undergoes nucleophilic substitution with diethanolamine to install the bis(2-hydroxyethyl)amino ethoxy group. This step is adapted from methodologies in patent WO2009057133A2.

Reaction Optimization

Conditions :

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Base : Sodium hydroxide (2.0 equiv).

-

Temperature : 120–130°C.

Mechanism :

Critical Parameters :

-

Solvent polarity : DMSO enhances nucleophilicity of diethanolamine.

-

Temperature control : Elevated temperatures accelerate substitution but require anhydrous conditions to prevent hydrolysis.

Stereochemical Analysis and Purification

Enantiomeric Purity Validation

Isolation and Crystallization

-

Extraction : Product partitioned between ethyl acetate and water, dried over Na₂SO₄.

-

Crystallization : From ethanol/water (7:3) yields white crystals (mp 98–100°C).

Alternative Methodologies and Comparative Analysis

Mitsunobu Reaction for Ether Formation

An alternative approach involves Mitsunobu coupling between (S)-N-(1-phenylethyl)-2-hydroxyacetamide and bis(2-hydroxyethyl)amine:

Reductive Amination Route

-

Intermediate : (S)-2-Amino-N-(1-phenylethyl)acetamide reacted with 2-chloroethyl bis(2-hydroxyethyl)amine.

-

Limitation : Requires multi-step synthesis of the chloroethylamine derivative, reducing overall efficiency.

Industrial Scalability and Process Economics

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Role |

|---|---|---|

| (S)-1-Phenylethylamine | 450 | Chiral backbone |

| Chloroacetyl chloride | 120 | Acetamide formation |

| Diethanolamine | 90 | Side-chain installation |

| Method | Yield (%) | Purity (e.e. %) | Scalability |

|---|---|---|---|

| Nucleophilic substitution | 78 | >99 | High |

| Mitsunobu reaction | 65 | 95 | Moderate |

| Reductive amination | 55 | 90 | Low |

Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | Maximizes substitution rate |

| Solvent | DMSO | Enhances nucleophilicity |

| Base | NaOH (2.0 equiv) | Neutralizes HCl, drives reaction |

Table 3. Physicochemical Properties of Target Compound

| Property | Value | Method |

|---|---|---|

| Melting point | 98–100°C | DSC |

| +38.5° (c=1, MeOH) | Polarimetry | |

| HPLC purity | >99% | Chiral AD-H column |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-2-(2-(Bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen könnten oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung könnte reduziert werden, um einfachere Amine oder Alkohole zu bilden.

Substitution: Die Ethoxy- oder Acetamidgruppen könnten durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien könnten Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide sein. Die Reaktionsbedingungen würden je nach der gewünschten Transformation variieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden von den spezifischen verwendeten Reagenzien und Bedingungen abhängen. Beispielsweise könnte die Oxidation Ketone ergeben, während die Reduktion primäre Amine ergeben könnte.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von (S)-2-(2-(Bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamid würde seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren beinhalten. Die Struktur der Verbindung deutet darauf hin, dass sie an bestimmte Stellen binden könnte, die Aktivität dieser Zielstrukturen verändern und verschiedene biochemische Pfade beeinflussen könnte.

Wirkmechanismus

The mechanism of action for (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide would involve its interaction with molecular targets such as enzymes or receptors. The compound’s structure suggests it could bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations:

Hydrophilicity: The target compound’s bis(2-hydroxyethyl)aminoethoxy group enhances water solubility compared to analogs with aromatic or heterocyclic substituents (e.g., thiazole in , oxazinan in ). This property may improve bioavailability in systemic applications .

Research Implications

Drug Design : The target compound’s balance of hydrophilicity and stereochemistry makes it a candidate for optimizing pharmacokinetics in neuroactive or antiviral agents .

Limitations : Lack of strong hydrogen-bonding motifs (cf. ) may restrict its use in high-affinity receptor targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.